molecular formula C18H14ClNO4 B13692156 3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one

3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one

Cat. No.: B13692156
M. Wt: 343.8 g/mol
InChI Key: KMNSTGODSMTIJS-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinoline core substituted with a 4-chlorobenzoyl group and two methoxy groups at the 6 and 7 positions. Its distinct structure makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the 4-chlorobenzoyl group and methoxy groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds.

Scientific Research Applications

3-(4-Chlorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl chloride: A related compound used as an intermediate in organic synthesis.

    6,7-Dimethoxyquinoline: Shares the quinoline core with methoxy substitutions but lacks the 4-chlorobenzoyl group.

    Indomethacin: A nonsteroidal anti-inflammatory drug with a similar structural motif but different functional groups.

Uniqueness

3-(4-Chlorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-6,7-dimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C18H14ClNO4/c1-23-15-7-12-14(8-16(15)24-2)20-9-13(18(12)22)17(21)10-3-5-11(19)6-4-10/h3-9H,1-2H3,(H,20,22)

InChI Key

KMNSTGODSMTIJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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